molecular formula C8H17NO B1640464 (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol

(2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol

Cat. No.: B1640464
M. Wt: 143.23 g/mol
InChI Key: GFKFBLJVPWRDEL-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol is a natural product found in Andrachne aspera with data available.

Scientific Research Applications

Synthesis and Pharmacological Properties

  • Synthesis Methods and Derivatives: The compound and its derivatives, such as trihexyphenidyl, biperiden, and others, have been synthesized and studied for their pharmacological properties (Vardanyan, 2018).

Chemical Structure and Molecular Interaction

  • Molecular Structure Analysis: Studies on the molecular structure, such as crystal structure analyses, have been conducted to understand the interaction and conformation of the compound (Gzella, Wrzeciono, & Pöppel, 1999).
  • Characterization of Isomers: Research on the characterization of different isomers of related compounds has been undertaken, contributing to a deeper understanding of their chemical properties (Kubicki & Codding, 2003).

Application in Drug Development

  • Antidepressant Activity: Several derivatives have been synthesized and evaluated for antidepressant activity, showing promise in the development of new medications (Kumar et al., 2004).

Catalysis and Chemical Reactions

  • Catalytic Activity and Reaction Kinetics: The compound has been studied in the context of catalysis and chemical reaction kinetics, providing valuable information for industrial applications (Harifi‐Mood, Rahmati, & Gholami, 2011).

Pharmaceutical Analysis

  • Drug Metabolism Studies: Metabolites of muscle relaxants related to this compound have been synthesized and analyzed for their pharmacological effects (Bálint et al., 2002).

Other Applications

  • Material Science: The compound has also been used in the study of adsorption and decomposition on various materials, contributing to material science research (Zawadzki et al., 2001).

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(2S)-1-[(2R)-piperidin-2-yl]propan-2-ol

InChI

InChI=1S/C8H17NO/c1-7(10)6-8-4-2-3-5-9-8/h7-10H,2-6H2,1H3/t7-,8+/m0/s1

InChI Key

GFKFBLJVPWRDEL-JGVFFNPUSA-N

Isomeric SMILES

C[C@@H](C[C@H]1CCCCN1)O

SMILES

CC(CC1CCCCN1)O

Canonical SMILES

CC(CC1CCCCN1)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol
Reactant of Route 2
(2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol
Reactant of Route 3
(2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol
Reactant of Route 4
(2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol
Reactant of Route 5
(2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol
Reactant of Route 6
(2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.